

Pharmacokinetic Properties of the Natural Product CBT-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CBT-1®, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid derived from the root of the Chinese herb Stephania tetrandra. It has garnered significant interest in oncology for its role as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key transporter involved in multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of **CBT-1**, drawing from preclinical and clinical studies to inform further research and development. A notable characteristic of **CBT-1** is its minimal impact on the pharmacokinetics of co-administered chemotherapeutic agents, making it an attractive candidate for combination therapies.[1]

Pharmacokinetic Profile of CBT-1 (Tetrandrine)

While detailed human pharmacokinetic data for **CBT-1** is limited in publicly available literature, preclinical studies in animal models provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of tetrandrine in Sprague Dawley rats following a single oral administration.



Parameter	Value	Unit
Administration Route	Oral	-
Dose	50	mg/kg
Cmax (Maximum Concentration)	0.25 ± 0.08	μg/mL
Tmax (Time to Cmax)	2.0 ± 0.5	hours
AUC(0-t) (Area Under the Curve, 0 to last measurement)	1.25 ± 0.32	μg·h/mL
AUC(0-∞) (Area Under the Curve, 0 to infinity)	1.42 ± 0.36	μg·h/mL
t1/2 (Half-life)	4.5 ± 1.2	hours
CL/F (Apparent Clearance)	36.4 ± 8.5	L/h/kg
Vd/F (Apparent Volume of Distribution)	235.7 ± 55.8	L/kg

Data from a study in Sprague Dawley rats.

Key ADME Characteristics

- Absorption: Tetrandrine exhibits limited absorption from the gastrointestinal tract following oral administration. It has poor water solubility, which may contribute to its limited absorption.
- Distribution: The compound has a large apparent volume of distribution, suggesting
 extensive tissue distribution. It is highly bound to plasma proteins, with a binding rate of
 99.7% in humans. In rats, higher concentrations of tetrandrine have been observed in the
 kidney, liver, adrenal glands, lungs, and brain compared to blood.
- Metabolism: The primary route of clearance for tetrandrine is through hepatic metabolism.
 One of the identified metabolites is demethylated tetrandrine.
- Excretion: The majority of the drug is eliminated via the kidneys, with a smaller fraction being excreted through the bile.



Clinical Trials and Experimental Protocols

CBT-1 has been evaluated in clinical trials as a modulator of multidrug resistance in combination with standard chemotherapeutic agents. Below are the methodologies for two key studies.

Phase I Study of CBT-1 with Doxorubicin

- Objective: To determine the maximum tolerated dose (MTD) of CBT-1 when administered with doxorubicin in patients with advanced cancer.[1]
- Study Design: An escalating dose Phase I clinical trial.[1]
- Patient Population: Patients with advanced cancer.[1]
- Treatment Regimen:
 - CBT-1 was administered orally at doses ranging from 200 mg/m² to 600 mg/m².[1]
 - CBT-1 was given for seven consecutive days.[1]
 - Doxorubicin was administered intravenously at a dose of 60 mg/m² on day 6 of the CBT-1 treatment cycle.[1]
- Pharmacokinetic Analysis: Pharmacokinetic determinations were conducted on a subset of patients to assess if CBT-1 altered the pharmacokinetics of doxorubicin.[1]

Pharmacodynamic Study of CBT-1 with Paclitaxel

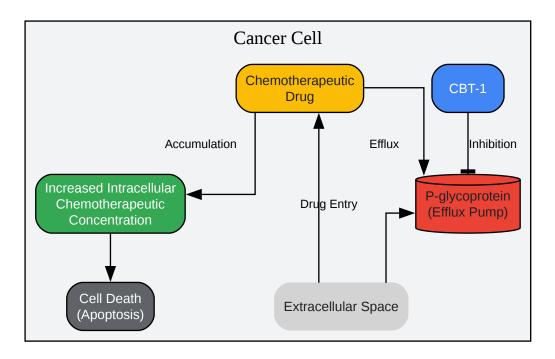
- Objective: To evaluate the effect of CBT-1 on P-glycoprotein efflux in normal human cells and tissues.
- Study Design: A pharmacodynamic clinical trial.
- Patient Population: Patients with solid tumors.
- Treatment Regimen:
 - **CBT-1** was administered orally at a dose of 500 mg/m² for seven consecutive days.



- A 3-hour intravenous infusion of paclitaxel at a dose of 135 mg/m² was administered on day 6 of the CBT-1 treatment cycle.
- Pharmacodynamic Assessment:
 - Peripheral blood mononuclear cells (PBMCs) were collected before CBT-1 administration and on day 6 prior to the paclitaxel infusion to assess rhodamine efflux.
 - 99mTc-sestamibi imaging was performed on the same schedule to measure P-gp-mediated efflux in tissues like the liver. The area under the concentration-time curve from 0-3 hours (AUC0-3) was determined for 99mTc-sestamibi.

Visualizations

Mechanism of Action of CBT-1 as a P-gp Inhibitor

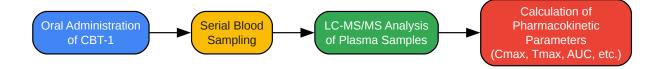


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Caption: Mechanism of **CBT-1** in overcoming P-gp mediated multidrug resistance.

Experimental Workflow for a Pharmacokinetic Study





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References

- 1. A pharmacodynamic study of the P-glycoprotein antagonist CBT-1® in combination with paclitaxel in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
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